molecular formula C15H19N3O2S B267368 N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide

N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide

Número de catálogo B267368
Peso molecular: 305.4 g/mol
Clave InChI: NIOSZRDSUPKARC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. BPTES has been shown to have potential applications in cancer treatment and metabolic disorders.

Mecanismo De Acción

N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide binds to the active site of glutaminase and inhibits its activity, leading to a decrease in the conversion of glutamine to glutamate. This inhibition results in a decrease in the production of ATP and NADPH, which are important for the growth and survival of cancer cells. N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide has been shown to be selective for the kidney isoform of glutaminase (KGA) over the liver isoform (LGA).
Biochemical and Physiological Effects:
N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting glutaminase activity. N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide has also been shown to reduce tumor growth in vivo and sensitize cancer cells to other chemotherapeutic agents. In addition, N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide has been shown to have potential applications in the treatment of metabolic disorders by reducing the production of glucose and fatty acids in the liver.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide has several advantages for lab experiments, including its selectivity for KGA over LGA, its ability to induce apoptosis in cancer cells, and its potential applications in the treatment of metabolic disorders. However, N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide has several limitations, including its low solubility in water and its potential toxicity at high concentrations.

Direcciones Futuras

For the research on N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide include the development of more potent and selective inhibitors of glutaminase, the investigation of the role of glutaminase in other diseases such as neurodegenerative disorders, and the evaluation of N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide in combination with other chemotherapeutic agents. In addition, the development of new delivery methods for N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide may improve its efficacy and reduce its toxicity.

Métodos De Síntesis

N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide can be synthesized through a multi-step process involving the reaction of 3-aminophenylbutyric acid with thionyl chloride, followed by the reaction of the resulting acid chloride with cyclopropanecarboxylic acid and subsequent amidation. The final product can be purified through recrystallization.

Aplicaciones Científicas De Investigación

N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide has been used in scientific research to study the role of glutaminase in cancer and metabolic disorders. Glutaminase is an enzyme that catalyzes the conversion of glutamine to glutamate, which is an important metabolic pathway in cancer cells. N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide has been shown to inhibit glutaminase activity and reduce the growth of cancer cells in vitro and in vivo. N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide has also been shown to have potential applications in the treatment of metabolic disorders such as obesity and diabetes.

Propiedades

Nombre del producto

N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide

Fórmula molecular

C15H19N3O2S

Peso molecular

305.4 g/mol

Nombre IUPAC

N-[[3-(butanoylamino)phenyl]carbamothioyl]cyclopropanecarboxamide

InChI

InChI=1S/C15H19N3O2S/c1-2-4-13(19)16-11-5-3-6-12(9-11)17-15(21)18-14(20)10-7-8-10/h3,5-6,9-10H,2,4,7-8H2,1H3,(H,16,19)(H2,17,18,20,21)

Clave InChI

NIOSZRDSUPKARC-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2CC2

SMILES canónico

CCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2CC2

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.